4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine
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Overview
Description
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine is a chemical compound that features a thiazole ring substituted with a 3-amino-4-chlorophenyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-amino-4-chlorophenylamine.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-chlorophenyl)-N-methylthiazol-2-amine
- 4-(3-Amino-4-chlorophenyl)-N,N-diethylthiazol-2-amine
Uniqueness
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C11H12ClN3S |
---|---|
Molecular Weight |
253.75 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3S/c1-15(2)11-14-10(6-16-11)7-3-4-8(12)9(13)5-7/h3-6H,13H2,1-2H3 |
InChI Key |
IWNZFYWBBYHQIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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